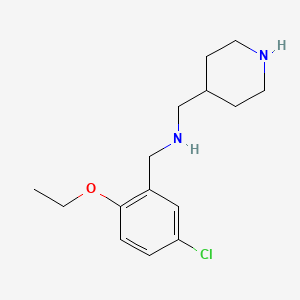
1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine is a useful research compound. Its molecular formula is C15H23ClN2O and its molecular weight is 282.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This compound features a piperidine moiety, which is known for its versatility in medicinal chemistry, and a chloro-substituted ethoxyphenyl group that may influence its biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C16H22ClN2O. The presence of chlorine and ethoxy groups suggests potential interactions with various biological targets, including receptors and enzymes.
Research indicates that compounds with similar structures often interact with specific receptors or enzymes. The piperidine ring is commonly associated with activity at neurotransmitter receptors, such as dopamine and serotonin receptors, which could suggest a role in modulating neurological functions. Furthermore, the ethoxyphenyl group may enhance lipophilicity, facilitating better membrane permeability and receptor binding.
Pharmacological Studies
- Antidepressant Activity : Compounds structurally related to this molecule have been studied for their antidepressant effects. For example, piperidine derivatives have shown promise in preclinical models for treating depression by modulating serotonin levels .
- Anticancer Potential : There is emerging evidence that piperidine-containing compounds can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. Studies focusing on similar piperidine derivatives have demonstrated significant cytotoxic effects against several cancer cell lines .
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structural motifs can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .
Case Study 1: Antidepressant Efficacy
A recent study evaluated the antidepressant-like effects of a series of piperidine derivatives in rodent models. The results indicated that certain derivatives significantly reduced depressive-like behaviors in forced swim tests, suggesting potential therapeutic applications for mood disorders .
Case Study 2: Cancer Cell Line Testing
In vitro studies conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that piperidine-based compounds exhibited IC50 values in the micromolar range, indicating effective cytotoxicity. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Structure A | Antidepressant | 10 |
| Compound B | Structure B | Anticancer | 15 |
| This compound | Structure C | Anti-inflammatory | TBD |
特性
IUPAC Name |
N-[(5-chloro-2-ethoxyphenyl)methyl]-1-piperidin-4-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O/c1-2-19-15-4-3-14(16)9-13(15)11-18-10-12-5-7-17-8-6-12/h3-4,9,12,17-18H,2,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWAILQBKBAFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CNCC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













